Amyloid(32-35)ile-gly-leu-met
Description
Amyloid(32-35)ile-gly-leu-met (Ile-Gly-Leu-Met) is a tetrapeptide fragment derived from the amyloid-β (Aβ) protein, a key player in Alzheimer’s disease (AD) pathogenesis. This fragment corresponds to residues 32–35 of the full-length Aβ protein . Its molecular formula is C₁₉H₃₆N₄O₅S, and it is identified by the CAS number 151151-30-3 . Structurally, it contains hydrophobic residues (isoleucine, leucine, methionine) and glycine, which confers conformational flexibility. While shorter than full-length Aβ peptides (e.g., Aβ40 or Aβ42), this fragment is implicated in modulating aggregation kinetics and neurotoxicity .
Properties
Molecular Formula |
C21H40N4O7S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H36N4O5S.C2H4O2/c1-6-12(4)16(20)18(26)21-10-15(24)22-14(9-11(2)3)17(25)23-13(19(27)28)7-8-29-5;1-2(3)4/h11-14,16H,6-10,20H2,1-5H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28);1H3,(H,3,4)/t12-,13-,14-,16-;/m0./s1 |
InChI Key |
BMAZNFLCURSPDG-LJFIEGIYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Sequence Analysis of Aβ Fragments
The following table compares amyloid(32-35) with other Aβ fragments:
Aggregation and Toxicity
- Amyloid(32-35): Exhibits moderate aggregation propensity due to hydrophobic interactions between Ile, Leu, and Met.
- Amyloid(31-35) : The additional isoleucine (position 31) enhances hydrophobicity, leading to faster aggregation and higher cytotoxicity in neuronal cell models .
- Amyloid(37-43) : The Gly-Gly-Val-Val motif promotes β-sheet formation, resulting in stable oligomers linked to synaptic toxicity .
Structural Modifications and Effects
- Glycine substitutions : Removal or replacement of glycine (e.g., SG25 in Aβ18–35) reduces fibril stability, as observed via solid-state NMR and TEM . For amyloid(32-35), glycine at position 2 likely prevents tight packing, reducing amyloidogenicity compared to glycine-deficient variants.
- Methionine oxidation : The methionine residue in amyloid(32-35) is susceptible to oxidation, which may alter its interaction with lipid membranes or metal ions (e.g., Cu²⁺), a feature less prominent in fragments lacking methionine .
Role in Alzheimer’s Disease
Amyloid(32-35) contributes to early Aβ deposition in cortical regions, as observed in AD patients . While less toxic than Aβ42, it may synergize with longer peptides to accelerate plaque formation. Animal studies show that co-injection of amyloid(32-35) with Aβ42 exacerbates cognitive deficits, suggesting a co-aggregation mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
